molecular formula C9H16O3 B14631318 methyl (4R)-4-methyl-6-oxoheptanoate CAS No. 52921-01-4

methyl (4R)-4-methyl-6-oxoheptanoate

Cat. No.: B14631318
CAS No.: 52921-01-4
M. Wt: 172.22 g/mol
InChI Key: ANUTUOGPBVZSJE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-4-methyl-6-oxoheptanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, in particular, has a unique structure that includes a methyl group and a ketone functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4R)-4-methyl-6-oxoheptanoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the reaction between 4-methyl-6-oxoheptanoic acid and methanol in the presence of concentrated sulfuric acid can yield this compound .

Industrial Production Methods

On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can accelerate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-methyl-6-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl (4R)-4-methyl-6-oxoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4R)-4-methyl-6-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can also interact with nucleophiles, leading to various chemical transformations. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylhexanoate: Similar structure but lacks the ketone group.

    Ethyl 4-methyl-6-oxoheptanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (4R)-4-methyl-6-oxoheptanoate is unique due to the presence of both a ketone and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups .

Properties

CAS No.

52921-01-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl (4R)-4-methyl-6-oxoheptanoate

InChI

InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

ANUTUOGPBVZSJE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)CC(=O)C

Canonical SMILES

CC(CCC(=O)OC)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.